molecular formula C15H9FN2O3 B2804606 2-(4-Fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 879907-11-6

2-(4-Fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No. B2804606
CAS RN: 879907-11-6
M. Wt: 284.246
InChI Key: BGKKARJAHXQTOR-UHFFFAOYSA-N
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Description

The compound “2-(4-Fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde” is a heterocyclic compound . It’s important to note that while this specific compound isn’t directly mentioned in the literature, there are related compounds that have been studied extensively. For instance, compounds with a pyrrolo[2,3-d]pyrimidine core have been found to have significant biological activity .


Synthesis Analysis

The synthesis of related compounds often involves the use of a pyrrolo[2,3-d]pyrimidine system, which opens up new possibilities for cyclization with the formation of polyheterocyclic systems . A method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has also been described .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic core. Related compounds such as pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines have been shown to have significant biological activity .


Chemical Reactions Analysis

The reactivity of related compounds has been studied. For instance, the reactivity of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde towards N- and C-nucleophiles has been described .

Mechanism of Action

While the exact mechanism of action for this specific compound isn’t known, related compounds have been found to have significant biological activity. For example, certain pyrrolo[2,3-d]pyrimidines have been found to be potent, broad-spectrum, state-dependent sodium channel blockers .

Future Directions

The study of compounds with a pyrrolo[2,3-d]pyrimidine core is a promising area of research due to their significant biological activity . Future research could focus on synthesizing and studying the properties of more compounds with this core, including “2-(4-Fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde”.

properties

IUPAC Name

2-(4-fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O3/c16-10-4-6-11(7-5-10)21-14-12(9-19)15(20)18-8-2-1-3-13(18)17-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKKARJAHXQTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)C=O)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde

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